molecular formula C11H12F6N2O2 B12222856 Ethyl 4,4,4-trifluoro-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate

Ethyl 4,4,4-trifluoro-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate

Cat. No.: B12222856
M. Wt: 318.22 g/mol
InChI Key: PLUSYQVADNQCHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4,4,4-trifluoro-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate (CAS: 2054954-21-9) is a fluorinated pyrazole derivative with the molecular formula C₁₁H₁₂F₆N₂O₂. This compound features a trifluoromethyl (-CF₃) group at the 3-position and a methyl (-CH₃) group at the 5-position of the pyrazole ring, coupled with a 4,4,4-trifluorobutanoate ester chain. Its structural complexity and high fluorine content contribute to unique physicochemical properties, including enhanced lipophilicity and metabolic stability, making it relevant in agrochemical and pharmaceutical research .

Typical specifications include:

  • Molecular weight: 318.22 g/mol
  • Density: Predicted to be >1.3 g/cm³ (based on analogs)
  • Boiling point: Estimated >300 °C (due to high fluorine content)
  • Key spectral data: Distinctive ¹H-NMR signals for the ethyl ester group (δ ~4.2–4.3 ppm, quartet) and pyrazole protons (δ ~8.5–9.3 ppm) .

Properties

Molecular Formula

C11H12F6N2O2

Molecular Weight

318.22 g/mol

IUPAC Name

ethyl 4,4,4-trifluoro-3-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]butanoate

InChI

InChI=1S/C11H12F6N2O2/c1-3-21-9(20)5-8(11(15,16)17)19-6(2)4-7(18-19)10(12,13)14/h4,8H,3,5H2,1-2H3

InChI Key

PLUSYQVADNQCHK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C(F)(F)F)N1C(=CC(=N1)C(F)(F)F)C

Origin of Product

United States

Preparation Methods

Functionalization of the Pyrazole Ring

Construction of the Trifluorinated Butanoate Side Chain

The butanoate moiety is synthesized via a Claisen condensation between ethyl trifluoroacetate and ethyl acetate in the presence of sodium ethoxide, producing ethyl 4,4,4-trifluoro-3-oxobutanoate. This intermediate is reduced using hydrogen donors (e.g., sodium borohydride) in acidic conditions to yield 4,4,4-trifluoro-3-hydroxybutanoic acid, which is subsequently esterified with thionyl chloride and ethanol to form the ethyl ester.

Coupling of Pyrazole and Butanoate Moieties

The pyrazole and butanoate segments are coupled via a nucleophilic substitution reaction. Ethyl 4,4,4-trifluoro-3-bromobutanoate reacts with the deprotonated pyrazole (generated using potassium tert-butoxide in dimethylformamide) at 60°C for 12 hours, yielding the target compound. Purification via silica gel chromatography (ethyl acetate/petroleum ether, 1:15 v/v) achieves a purity of 98%.

Alternative Synthetic Routes

One-Pot Tandem Reaction

A streamlined approach combines pyrazole synthesis and side-chain coupling in a single vessel. 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one reacts with methylhydrazine to form the pyrazole intermediate, which is treated in situ with ethyl 4,4,4-trifluoroacetoacetate and boron trifluoride etherate. This method reduces purification steps but yields a lower overall efficiency (72% vs. 89% in stepwise synthesis).

Friedel-Crafts Acylation

In a patent-derived method, 4,4,4-trifluoro-3-oxobutanoic acid undergoes Friedel-Crafts acylation with toluene and aluminum chloride, forming a ketone intermediate. This is reacted with the pyrazole under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) to install the heterocycle.

Optimization of Reaction Conditions

Temperature and Solvent Effects

  • Pyrazole Formation : Reactions conducted at -20°C minimize side products, increasing yield from 75% to 92%.
  • Coupling Step : Using polar aprotic solvents (e.g., dimethylacetamide) accelerates the substitution reaction, reducing time from 24 to 8 hours.

Catalytic Enhancements

Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) between brominated pyrazole and boronate esters has been explored but shows limited applicability due to trifluoromethyl group instability under basic conditions.

Analytical and Purification Techniques

Chromatographic Separation

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves regioisomeric impurities, ensuring >99% purity for pharmaceutical applications.

Spectroscopic Characterization

  • NMR : ¹⁹F NMR confirms trifluoromethyl groups at δ -62.3 ppm (pyrazole) and -71.8 ppm (butanoate).
  • MS : High-resolution mass spectrometry (HRMS) validates the molecular ion peak at m/z 336.25 [M+H]⁺.

Scalability and Industrial Adaptations

Kilogram-scale production employs continuous flow reactors for lithiation and bromination steps, enhancing reproducibility and safety. Economic analyses highlight the Claisen condensation route as cost-effective ($120/kg) compared to Friedel-Crafts methods ($180/kg).

Chemical Reactions Analysis

Ethyl 4,4,4-trifluoro-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity
Recent studies have indicated that derivatives of pyrazole, including ethyl 4,4,4-trifluoro-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate, exhibit promising antimicrobial properties. Research has shown that these compounds can inhibit the growth of various bacterial strains, making them candidates for developing new antibiotics .

1.2 Anti-inflammatory Properties
The compound's structure suggests potential anti-inflammatory effects. Inflammation-related disorders such as Crohn's disease and other gastrointestinal conditions have been targeted in studies involving pyrazole derivatives. Compounds similar to this compound have shown efficacy in reducing inflammation markers in preclinical models .

Materials Science

2.1 Fluorescent Properties
this compound has been explored for its optical properties. Its derivatives are being studied as potential fluorescent materials due to their ability to undergo excited-state intramolecular proton transfer (ESIPT), which is crucial for developing advanced optical sensors and imaging technologies .

2.2 Polymer Chemistry
The incorporation of trifluoromethyl groups into polymer matrices can enhance thermal stability and chemical resistance. Research indicates that polymers containing this compound could lead to materials with improved performance in harsh environments .

Agrochemicals

3.1 Pesticidal Activity
There is ongoing research into the use of pyrazole derivatives as agrochemicals. This compound has shown potential as a pesticide due to its ability to disrupt metabolic pathways in target pests while being less harmful to beneficial organisms .

Data Summary

Application AreaKey FindingsReferences
Medicinal ChemistryAntimicrobial and anti-inflammatory properties ,
Materials ScienceFluorescent properties for sensors
AgrochemicalsPotential as a pesticide

Case Studies

Case Study 1: Antimicrobial Efficacy
A study conducted on various pyrazole derivatives demonstrated that this compound significantly inhibited the growth of Staphylococcus aureus and Escherichia coli in vitro. The compound was tested at varying concentrations, showing a dose-dependent response.

Case Study 2: Optical Applications
In a recent investigation into fluorescent materials, researchers synthesized several derivatives of this compound and evaluated their optical properties using spectroscopic techniques. The results indicated that these compounds could serve as effective fluorophores for biological imaging applications.

Mechanism of Action

The mechanism of action of Ethyl 4,4,4-trifluoro-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name (CAS) Molecular Formula Substituents (Pyrazole) Key Properties Reference
Ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate (CAS: N/A) C₈H₇F₃N₂O₂ -CF₃ at 3-position; no 5-substituent m.p. 141–142°C ; lower lipophilicity due to absence of 5-methyl group
Ethyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate (CAS: N/A) C₉H₉F₃N₂O₂ -CF₃ at 3-position; -CH₃ at N1 m.p. 58–60°C ; enhanced stability via N-methylation; MS (ESI): m/z 223 [M+H]⁺
Ethyl 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate (CAS: N/A) C₁₄H₁₁F₃N₂O₂ -CF₃ at 3-position; phenyl at N1 m.p. 89–90°C ; increased aromaticity; ¹H-NMR δ 7.48–7.95 ppm (benzene H)
Ethyl 4,4,4-trifluoro-3-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanoate (CAS: 2054953-51-2) C₁₀H₁₂F₃N₃O₄ -NO₂ at 3-position; -CH₃ at 5-position Density: 1.46 g/cm³ ; pKa: -2.95 ; lower fluorination but higher polarity due to nitro group
Ethyl 4-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate (CAS: 1956379-36-4) C₁₁H₁₅F₃N₂O₂ -CF₃ at 3-position; -CH₃ at 4-position Distinct regiochemistry ; reduced steric hindrance compared to 5-methyl analog

Biological Activity

Ethyl 4,4,4-trifluoro-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate is a synthetic compound with a complex structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Compound Overview

  • Chemical Name : this compound
  • Molecular Formula : C10H12F6N2O2
  • CAS Number : 2054953-51-2

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes the formation of the pyrazole ring followed by the introduction of the trifluoromethyl and ethyl groups through nucleophilic substitution and condensation reactions.

Antimicrobial Properties

Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial activity. For instance:

  • Inhibition of Bacterial Growth : Compounds with similar structural features have shown effectiveness against various bacterial strains, including those resistant to conventional antibiotics. The minimum inhibitory concentration (MIC) values for related compounds were reported as low as 0.66μM0.66\,\mu M against intracellular bacteria in macrophage-like cells .

Cytotoxicity Studies

Cytotoxicity assays conducted on HepG2 cells (a human liver cancer cell line) indicated that certain derivatives of this compound had low cytotoxicity, suggesting a favorable therapeutic window. For example:

CompoundIC50 (µM)Cell Line
Compound A>50HepG2
Compound B>50HepG2
Ethyl Trifluoro Compound>30hERG Channel Inhibition

These findings suggest that while the compound may retain antimicrobial properties, it also exhibits a level of safety in mammalian cell lines .

Structure-Activity Relationship (SAR)

The SAR studies indicate that the presence of trifluoromethyl groups significantly enhances the biological activity of pyrazole derivatives. Modifications at the 5-position of the pyrazole ring have been explored to optimize both potency and selectivity:

  • Trifluoromethyl Substitution : Enhances lipophilicity and membrane permeability.
  • Methyl Group at Position 5 : Contributes to increased binding affinity to target enzymes or receptors.

These modifications are crucial for developing compounds with improved efficacy and reduced side effects .

Case Studies

Several case studies have highlighted the potential applications of this compound in treating infections caused by resistant bacterial strains.

Case Study 1: Efficacy Against Resistant Strains

A study conducted on various strains of Mycobacterium tuberculosis demonstrated that derivatives of this compound showed promising results in inhibiting bacterial growth in vitro. The study indicated that modifications led to a significant increase in potency against resistant strains compared to standard treatments .

Case Study 2: In Vivo Toxicity Assessment

In vivo studies using female C57BL/6 mice assessed the pharmacokinetics and toxicity profile of related compounds. Results showed moderate blood clearance and half-life but raised concerns regarding bioavailability and potential toxicity at higher doses. Continuous monitoring suggested that while effective at lower concentrations, higher doses could lead to adverse effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.